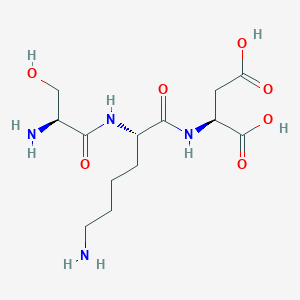

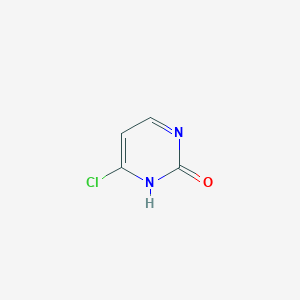

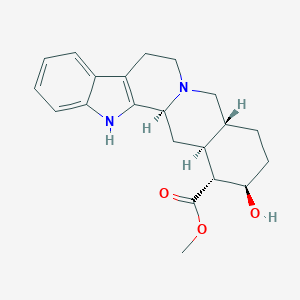

![molecular formula C7H5N3O2 B046119 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 118801-89-1](/img/structure/B46119.png)

7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile and related compounds involves multi-component reactions that can be facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity. For example, Ablajan et al. (2012) reported an efficient synthesis method for similar compounds using a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the method's advantages such as short reaction times and high selectivity (Ablajan et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile can be characterized by various spectroscopic methods such as NMR, IR, and X-ray diffraction. Haj et al. (2000) provided a detailed characterization and theoretical study of similar oxo derivatives, elucidating their molecular structure and discussing the possibilities for binding metal ions (Haj et al., 2000).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to the presence of reactive sites such as the nitrile group, the oxazolo ring, and the oxo group. The reactivity can be influenced by the molecular structure, which allows for the formation of new bonds and the synthesis of derivative compounds. For instance, the study by Chang et al. (2003) on novel synthesis and reactions of related compounds provides insights into their chemical behavior and potential for creating new molecular entities (Chang et al., 2003).

Applications De Recherche Scientifique

Efficient Synthesis Methods

Microwave-Assisted Multicomponent Synthesis : A study highlighted the microwave-assisted synthesis of triazolo[4,3-a]pyrimidine derivatives, demonstrating an efficient, promising, and green synthetic method. This approach yielded compounds with potential anticonvulsant properties, showcasing the utility of such derivatives in pharmaceutical research (Divate & Dhongade-Desai, 2014).

Structural and Theoretical Studies

Characterization and Metal Binding : Research has been conducted on the characterization of oxo derivatives of triazolopyrimidines, including their crystal structures and theoretical studies on their metal ion binding capabilities. These studies provide insight into the electronic properties and potential applications of these compounds in materials science and coordination chemistry (Haj et al., 2000).

Novel Derivatives and Reactions

Synthesis of Dialkyl and Thiazo Derivatives : Another study explored the synthesis of novel dialkyl-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine carbonitriles and their reactions to produce derivatives with various functional groups. This work contributes to the development of new compounds with potential biological or industrial applications (Chang, Cho, & Kim, 2003).

Regioselective Synthesis

On-Water Synthesis : Demonstrating the application of environmentally friendly methods, a study reported the efficient and regioselective on-water synthesis of pyrazolopyrimidines and triazolopyrimidines. This approach highlights the advantages of using water as a solvent, including operational simplicity and broad substrate scope (Gol, Khatri, & Barot, 2019).

Orientations Futures

Propriétés

IUPAC Name |

7-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-3-5-4-10-1-2-12-7(10)9-6(5)11/h4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIHRAMFHZATSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC(=O)C(=CN21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377055 |

Source

|

| Record name | 7-Oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

CAS RN |

118801-89-1 |

Source

|

| Record name | 7-Oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

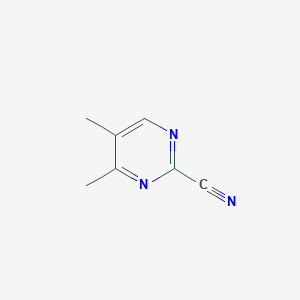

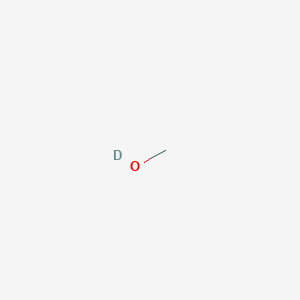

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)